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Compound of Interest

Compound Name:
2,2-dimethyl-2H-chromene-6-

carbonitrile

CAS No.: 33143-29-2

Cat. No.: B016952 Get Quote

Executive Summary: The "Privileged" vs. "Reactive"
Scaffold
The 2,2-dimethyl-2H-chromene (precocene) scaffold represents a unique duality in medicinal

chemistry. Unlike its saturated counterpart (the chroman, seen in potassium channel openers

like Cromakalim), the 2H-chromene possesses a C3-C4 double bond that confers distinct

reactivity.

This guide analyzes the SAR of this scaffold across two distinct biological profiles:

Cytotoxicity & MDR Reversal (Anti-Cancer): Leveraging the reactive C3-C4 bond for pro-

drug activation or rigid hydrophobic binding in Multi-Drug Resistant (MDR) phenotypes.

GPCR Antagonism (P2Y6 Receptor): Where the chromene ring acts as a stable template for

precise substituent orientation.

Key Takeaway: The "gem-dimethyl" group at C2 is not merely lipophilic ballast; it protects the

oxygen from metabolic dealkylation and steers the oxidation of the C3-C4 bond toward specific

epoxide intermediates, driving the scaffold's potent biological activity.
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The Scaffold & Pharmacophore Map
To understand the SAR, we must first define the numbering and regional functionality. The 2,2-

dimethyl-2H-chromene system is divided into three zones: the Lipophilic Trap (C2), the

Reactive Core (C3-C4), and the Derivatization Vector (C6-C8).
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Figure 1: Pharmacophore dissection of the 2,2-dimethyl-2H-chromene scaffold. The C3-C4

bond is the differentiator between stable signaling modulators and reactive cytotoxic agents.

Comparative SAR Analysis
A. Anti-Cancer Activity: The HIF-1 and MDR Axis
In oncology, 2H-chromenes are often designed to overcome Multi-Drug Resistance (MDR). The

C3-C4 double bond provides a planar rigidity that differs from the "puckered" chroman, allowing

intercalation or tight binding to hydrophobic pockets in efflux pumps (P-gp).

Critical SAR Findings:

C6-Sulfonamides: Introduction of a sulfonamide moiety at C6 drastically improves potency

against HIF-1 (Hypoxia-Inducible Factor) pathways. The bulky hydrophobic group here

disrupts protein-protein interactions (e.g., HIF-1

/p300).

C3/C4 Substitution: While the unsubstituted double bond promotes bioactivation (see

Mechanism section), substitution at C4 with rigid hydrophobic groups (e.g., phenyl) stabilizes
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the molecule against metabolism, shifting the mechanism from "suicide substrate" to

"competitive inhibitor" of MDR transporters.

Data Comparison: Chromene Analogs vs. Standard Care Table 1: Comparative Cytotoxicity

and Solubility Profiles

Compound
Class

Key
Modification

Target
Mechanism

IC50 (Potency) Solubility (Aq)

Chromene (Lead

1)

C6-Sulfonamide

(N-phenyl)

HIF-1 Pathway

Inhibition
0.009 µM Poor (<1 µM)

Chromene

(Optimized)

C6-

Heteroarylsulfon

amide

HIF-1 Pathway

Inhibition
~5.0 µM High (~80 µM)

CXL017

(Chromene)

C4-Ethoxy-2-

oxoethyl

MDR Cell Killing

(Caspase-3)
~2-5 µM Moderate

Etoposide
(Standard

Control)
Topoisomerase II 1-10 µM Moderate

Paclitaxel
(Standard

Control)

Microtubule

Stabilizer
0.005 µM Poor

Analysis: The lead chromene (Lead 1) rivals Paclitaxel in potency but fails in solubility. The

"Optimized" analogs trade raw potency (IC50 rises to 5 µM) for a 9,000-fold increase in

solubility, making them viable drug candidates [1].

B. GPCR Antagonism: P2Y6 Receptor
Unlike the anti-cancer series which relies on the reactivity or planarity of the ring, P2Y6

antagonists use the chromene as a scaffold to project substituents into a specific receptor

pocket.

The "Magic" Substituent: A nitro group (

) at C3 and a trifluoromethyl (

) at C2 are critical.
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The C6 Vector: Extending the C6 position with alkynes (via Sonogashira coupling) maintains

affinity.

Comparison: C6-alkynyl chromenes show IC50 values ~1 µM, offering a 3-5 fold

improvement over previous isothiocyanate-based antagonists, with better stability [2].[1]

Mechanism of Action: The Bioactivation Pathway
A defining feature of the 2,2-dimethyl-2H-chromene (specifically the natural product Precocene)

is its "suicide substrate" mechanism. This is desirable for killing cancer cells or insects but

presents a toxicity risk for general therapeutics.

The Pathway:

Oxidation: Cytochrome P450 enzymes oxidize the C3-C4 double bond.

Epoxidation: A highly reactive 3,4-epoxide is formed.[2]

Alkylation: The epoxide is attacked by nucleophiles (DNA, proteins, VDAC), leading to cell

death.
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Figure 2: The bioactivation pathway of precocene-like chromenes. The gem-dimethyl group

prevents ring opening at C2, forcing reaction at the epoxide.

Experimental Protocols
To validate these SAR claims, the following protocols are recommended. These are designed

to be self-validating (i.e., they include internal checks).

Protocol A: Synthesis via Propargyl Aryl Ether
Rearrangement
This is the "Gold Standard" for generating the 2H-chromene ring with high regioselectivity.

Reactants: Combine substituted phenol (1.0 eq) with 3-chloro-3-methyl-1-butyne (1.2 eq) in

dry acetone.
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Base: Add anhydrous

(2.0 eq) and KI (catalytic). Reflux for 4-6 hours.

Validation: Monitor TLC for disappearance of phenol.

Intermediate: Isolate the propargyl aryl ether.

Rearrangement (The Key Step): Heat the ether in

-diethylaniline (or use Gold/Silver catalysis for milder conditions) at 180°C.

Mechanism:[3][4][5][6][7] Claisen rearrangement followed by [1,5]-H shift and

electrocyclization.

Checkpoint: The appearance of the characteristic olefinic protons in NMR (

5.5–6.5 ppm) confirms the 2H-chromene ring closure [3].

Protocol B: MTT Cytotoxicity Assay (Self-Validating)
Seeding: Plate MCF-7 or MDR cell lines at

cells/well in 96-well plates.

Treatment: Add chromene analogs (dissolved in DMSO) at serial dilutions (0.01 – 100 µM).

Control (Critical): Include a "Vehicle Control" (DMSO only) and a "Positive Control"

(Etoposide).

Validation: If DMSO control shows >10% cell death, the assay is invalid due to solvent

toxicity.

Incubation: 48-72 hours at 37°C.

Readout: Add MTT reagent, dissolve formazan crystals, and read Absorbance at 570 nm.

Calculation: Plot Dose-Response curve to determine IC50 using non-linear regression.
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Conclusion
The 2,2-dimethyl-2H-chromene scaffold is a potent, versatile template. Its SAR is defined by a

"switch":

Keep C3-C4 unsubstituted to leverage metabolic activation (Precocene-like toxicity/Anti-

cancer).

Substitute C3/C4 or Reduce the bond (to Chroman) to stabilize the molecule for receptor

modulation (P2Y6, K-channels).

Functionalize C6 to dictate target specificity (Sulfonamides for HIF-1, Alkynes for GPCRs).

Researchers should prioritize C6-functionalization for novel IP, as this vector offers the highest

selectivity with the least impact on the core scaffold's stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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